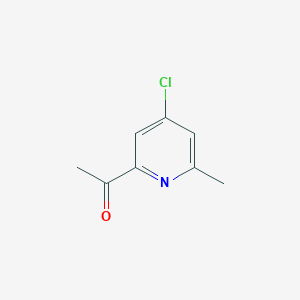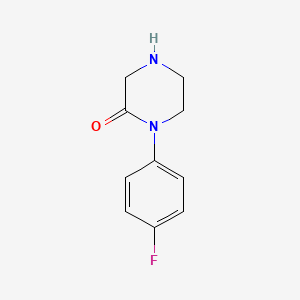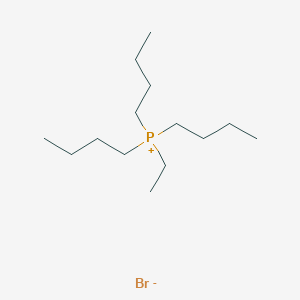
1-n-Octadecylpyrrole
Vue d'ensemble
Description
1-n-Octadecylpyrrole is a long-chain N-alkyl pyrrole (NAP) with a carbon chain length of 18 and a molecular formula of C24H45N. It is a kind of conductive polymer based on the nature of the molecular structure .
Synthesis Analysis
The synthesis of poly(1-n-octadecylpyrrole) films was achieved using a three-electrode setup. An acetonitrile solution of n-octadecylpyrrole (5 mmol dm 3) and sodium p-toluenesul-fonate (0.5 mmol dm 3) was electrochemically polymerized in a three-electrode cell at 9,000 mV vs. Ag/AgCl for 1 h .Molecular Structure Analysis
The molecular structure of 1-n-Octadecylpyrrole is based on the nature of the molecular structure of conductive polymers . The molecular weight of 1-n-Octadecylpyrrole is 319.57 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-n-Octadecylpyrrole involve electrochemical polymerization. This process can provide conductive polymer films with various morphologies according to the reaction conditions .Physical And Chemical Properties Analysis
1-n-Octadecylpyrrole has a melting point of 39 °C and a boiling point of 182 °C at 1mmHg. Its density is predicted to be 0.86±0.1 g/cm3. It appears as a powder to crystal in form and is white to almost white in color .Applications De Recherche Scientifique
Conductive Polymer Films
1-n-Octadecylpyrrole: can be polymerized to form poly(1-n-octadecylpyrrole) films with unique morphologies. These films exhibit conductive properties due to the nature of the polymer chains, which are similar to those found in polypyrrole, a well-known conductive polymer . The films’ needle-like morphology contributes to their physical properties, such as incandescence and high thermal stability .
Liquid Repellency
The polymer films of 1-n-Octadecylpyrrole have been extensively studied for their water and oil repellency . The surface structures of these films possess a fractal dimension, which significantly enhances their liquid-repellent properties . This makes them suitable for applications requiring hydrophobic or oleophobic surfaces.
Biological Applications
The fractal structure of poly(1-n-octadecylpyrrole) films has been found to influence cell cultures. This suggests potential applications in the biological field, where the material could be used for cell growth substrates or in other areas where cell-material interactions are crucial .
Drug Discovery
Pyrrole derivatives, including 1-n-Octadecylpyrrole, are fundamental building blocks for many biologically active molecules. They have garnered significant attention in medicinal chemistry due to their versatility and biocompatibility, making them valuable in drug design and development .
Material Science
In material science, 1-n-Octadecylpyrrole can be used to create materials with specific desired properties. Its derivatives are applied in various contexts, from electronic devices to smart materials that respond to environmental stimuli .
Catalysis
The pyrrole moiety is also important in catalysis. Researchers have explored the use of pyrrole derivatives as catalysts in chemical reactions, potentially offering more efficient and environmentally friendly processes .
Propriétés
IUPAC Name |
1-octadecylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMIJNAHWEOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597393 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-n-Octadecylpyrrole | |
CAS RN |
89601-24-1 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



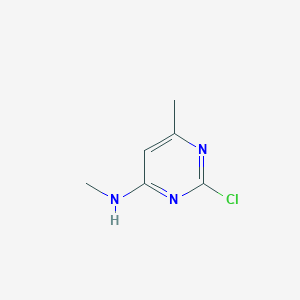
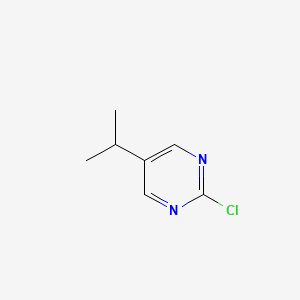

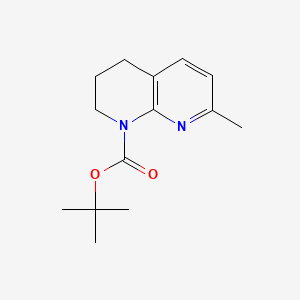
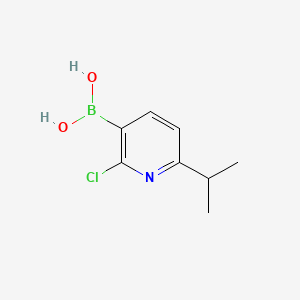
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
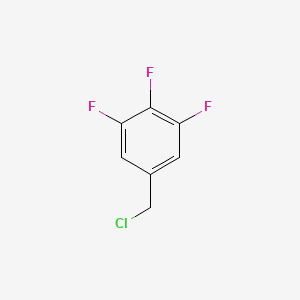

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)
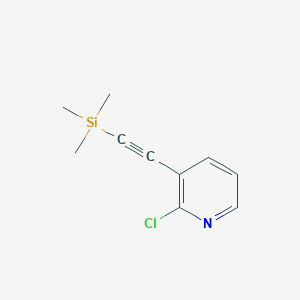
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)
